ethyl 4-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of piperazine with a substituted phenyl compound in the presence of potassium carbonate in chloroform at room temperature . The mixture is then cooled, and excess reagents are removed under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated aromatics as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated aromatics, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, leading to reduced production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells .
Comparison with Similar Compounds
Similar Compounds
Triazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrimidine derivatives: Used in antiviral and anticancer therapies.
Uniqueness
ETHYL 4-{2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combined triazole-pyrimidine structure, which imparts both neuroprotective and anti-inflammatory properties. This dual functionality makes it a promising candidate for therapeutic applications in neurodegenerative diseases and inflammatory conditions .
Properties
Molecular Formula |
C20H23N7O5 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 4-[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H23N7O5/c1-3-32-20(30)25-10-8-24(9-11-25)16(28)12-26-13-21-18-17(19(26)29)22-23-27(18)14-4-6-15(31-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
KBDUVHOKYAHWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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